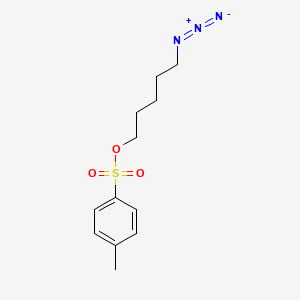

5-Azidopentyl 4-methylbenzenesulfonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-azidopentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-11-5-7-12(8-6-11)19(16,17)18-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCBZIBQKNHADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Azidopentyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. This compound incorporates two key functional groups: a terminal azide (B81097) (-N₃) and a tosylate (-OTs) group. The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to alkyne-modified molecules. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment to a wide range of nucleophiles such as amines, thiols, and hydroxyls. This dual reactivity makes 5-Azidopentyl 4-methylbenzenesulfonate a valuable tool for the synthesis of complex molecular architectures, including bioconjugates, drug delivery systems, and functionalized polymers.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound. It is important to note that while core properties are well-documented, specific experimental data such as melting point and detailed spectral analyses are not widely published and may vary based on purity and experimental conditions.

| Property | Value | Source |

| CAS Number | 1407974-54-2 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₃S | [1] |

| Molecular Weight | 283.35 g/mol | [1][2] |

| Purity | ≥95% | [3] |

| Appearance | Not specified (likely an oil or low-melting solid) | General knowledge |

| Storage Conditions | Store in a dark place, inert atmosphere, in a freezer at -20°C | [1][3] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | General knowledge |

Synthesis and Reaction Mechanisms

Synthesis of this compound

A general and reliable method for the synthesis of azidoalkyl tosylates involves a two-step process starting from the corresponding diol. The following protocol is a representative procedure adapted from general methods for the synthesis of similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) or Triethylamine (B128534) (Et₃N)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

Step 1: Monotosylation of 1,5-Pentanediol

-

Dissolve 1,5-pentanediol (1 equivalent) in a minimal amount of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Add pyridine or triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxypentyl 4-methylbenzenesulfonate.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure monotosylated intermediate.

Step 2: Azidation of 5-hydroxypentyl 4-methylbenzenesulfonate

-

Dissolve the purified 5-hydroxypentyl 4-methylbenzenesulfonate (1 equivalent) in DMF or DMSO in a round-bottom flask.

-

Add sodium azide (1.5-3 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

dot

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The azide group of this compound readily participates in the CuAAC reaction, a cornerstone of click chemistry. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and biocompatible under the right conditions.[4][5]

The generally accepted mechanism involves the following key steps:

-

Formation of a copper(I)-acetylide intermediate from a terminal alkyne and a Cu(I) source.

-

Coordination of the azide to the copper acetylide.

-

Cycloaddition to form a six-membered copper-containing intermediate.

-

Rearrangement and protonolysis to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[6]

dot

Applications in Bioconjugation

A primary application of this compound is in bioconjugation, where it acts as a linker to connect different molecular entities, such as a small molecule drug to a protein or a fluorescent dye to a biopolymer. The tosylate end can be used to attach the linker to a biomolecule, and the azide end can then be used for click chemistry conjugation.

Experimental Protocol: Two-Step Protein Labeling and Conjugation

This protocol describes a general workflow for first labeling a protein with the azido-linker via nucleophilic attack on the tosylate, followed by a click reaction to an alkyne-modified payload.

Materials:

-

Protein with an accessible nucleophilic residue (e.g., lysine, cysteine) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Alkyne-modified molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a Cu(I) stabilizing ligand

-

Desalting column or dialysis equipment for purification

Procedure:

Step 1: Protein Azidation

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

To a solution of the protein in a suitable buffer, add the linker stock solution to achieve the desired molar excess of the linker. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture at room temperature or 37 °C for a specified time (e.g., 2-24 hours) with gentle agitation. The optimal conditions (pH, temperature, time, and linker excess) should be determined empirically for each specific protein.

-

Remove the excess, unreacted linker by size exclusion chromatography (desalting column) or dialysis against a suitable buffer.

-

Characterize the azido-modified protein to determine the degree of labeling (e.g., using mass spectrometry or a colorimetric assay after Staudinger ligation with a phosphine-based probe).

Step 2: Click Chemistry Conjugation

-

Prepare the following stock solutions:

-

Alkyne-modified molecule in DMSO or water.

-

Copper(II) sulfate in water.

-

THPTA or TBTA ligand in water or DMSO.

-

Freshly prepared sodium ascorbate in water.

-

-

In a reaction tube, add the azido-modified protein.

-

Add the alkyne-modified molecule.

-

Add the copper(II) sulfate and the ligand.

-

Initiate the reaction by adding the sodium ascorbate solution.[7]

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.[8]

-

Purify the resulting bioconjugate using an appropriate method, such as size exclusion chromatography, to remove the catalyst and excess reagents.

-

Characterize the final bioconjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

dot

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Organic azides can be energetic and potentially explosive, although the risk is generally low for molecules of this size and structure under normal laboratory conditions. Tosylates are alkylating agents and should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a freezer at -20°C is recommended.[1][3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly versatile chemical tool for researchers in chemistry and biology. Its orthogonal reactive ends—the tosylate for nucleophilic substitution and the azide for click chemistry—provide a powerful strategy for the construction of complex molecular assemblies. The applications of this linker are vast, ranging from the development of antibody-drug conjugates and targeted drug delivery systems to the functionalization of surfaces and the synthesis of novel polymers. The robust and efficient nature of the click reaction, in particular, ensures that this compound will remain a valuable component in the molecular engineering toolbox.

References

- 1. 1407974-54-2|this compound|BLD Pharm [bldpharm.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Azide-pentane-Tos | CAS:1407974-54-2 | AxisPharm [axispharm.com]

- 4. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. broadpharm.com [broadpharm.com]

- 8. confluore.com.cn [confluore.com.cn]

Synthesis of 5-Azidopentyl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a valuable bifunctional linker in chemical biology and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the intermediate 5-azidopentan-1-ol (B1310545), followed by its tosylation to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical application.

Synthesis Pathway Overview

The synthesis of 5-Azidopentyl 4-methylbenzenesulfonate is achieved through a two-step reaction sequence. The first step involves the nucleophilic substitution of a halide with an azide (B81097) group to form 5-azidopentan-1-ol. The subsequent step is the tosylation of the primary alcohol functionality to introduce the tosyl group, a good leaving group for further conjugation reactions.

Experimental Protocols

Step 1a: Synthesis of 5-Bromopentan-1-ol

This protocol is adapted from a known procedure for the synthesis of 5-bromopentan-1-ol from 1,5-pentanediol.

Materials:

-

1,5-Pentanediol

-

40% Hydrobromic acid

-

Benzene

-

5% Sodium hydroxide (B78521) solution

-

10% Hydrochloric acid

-

Saturated brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.

-

Heat the mixture in an oil bath at 70-80 °C for 15 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the mixture successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.

-

Concentrate the fractions containing the product to yield 5-bromopentan-1-ol as a colorless to pale yellow liquid.[1]

Step 1b: Synthesis of 5-Azidopentan-1-ol

This procedure involves the nucleophilic substitution of the bromide in 5-bromopentan-1-ol with an azide ion.[2]

Materials:

-

5-Bromopentan-1-ol

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-bromopentan-1-ol (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture with stirring (e.g., at 60-80 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-azidopentan-1-ol. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is a general procedure for the tosylation of a primary alcohol and is adapted for 5-azidopentan-1-ol.

Materials:

-

5-Azidopentan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Deionized water

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-azidopentan-1-ol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

To this mixture, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates completion of the reaction.

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Yield (%) | Physical State |

| 5-Bromopentan-1-ol | C₅H₁₁BrO | 167.04 | 1,5-Pentanediol | 89.1[1] | Colorless to pale yellow liquid |

| 5-Azidopentan-1-ol | C₅H₁₁N₃O | 129.16 | 5-Bromopentan-1-ol | - | - |

| This compound | C₁₂H₁₇N₃O₃S | 299.35 | 5-Azidopentan-1-ol | - | - |

Note: Yields for the conversion of 5-bromopentan-1-ol to 5-azidopentan-1-ol and the final tosylation step are not explicitly reported in the searched literature and will depend on the specific reaction conditions and purification methods employed.

Characterization Data (Predicted)

While specific experimental spectroscopic data for this compound was not found in the search results, the following are predicted characteristic signals based on the structure and data for analogous compounds.

¹H NMR (CDCl₃):

-

δ 7.80 (d, 2H): Aromatic protons ortho to the sulfonyl group.

-

δ 7.35 (d, 2H): Aromatic protons meta to the sulfonyl group.

-

δ 4.05 (t, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).

-

δ 3.30 (t, 2H): Methylene protons adjacent to the azide group (-CH₂-N₃).

-

δ 2.45 (s, 3H): Methyl protons of the tosyl group.

-

δ 1.80-1.40 (m, 6H): Methylene protons of the pentyl chain.

¹³C NMR (CDCl₃):

-

δ 145.0: Quaternary aromatic carbon of the tosyl group.

-

δ 133.0: Quaternary aromatic carbon of the tosyl group.

-

δ 130.0: Aromatic CH carbons meta to the sulfonyl group.

-

δ 128.0: Aromatic CH carbons ortho to the sulfonyl group.

-

δ 70.0: Methylene carbon adjacent to the tosylate oxygen (-CH₂-OTs).

-

δ 51.0: Methylene carbon adjacent to the azide group (-CH₂-N₃).

-

δ 28.5, 28.0, 22.0: Methylene carbons of the pentyl chain.

-

δ 21.6: Methyl carbon of the tosyl group.

IR (Infrared Spectroscopy):

-

~2100 cm⁻¹: Strong, sharp absorption characteristic of the azide (N₃) stretching vibration.

-

~1360 cm⁻¹ and ~1175 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate (S=O) group.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2940, ~2860 cm⁻¹: Aliphatic C-H stretching.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described protocols and perform thorough characterization to ensure the purity and identity of the synthesized compound.

References

Tos-pentane-azide: A Versatile Bifunctional Linker for Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and drug delivery, the precise and stable connection of molecules is paramount. Bifunctional linkers serve as molecular bridges, enabling the covalent attachment of two different molecular entities. Tos-pentane-azide is a hetero-bifunctional linker that offers a strategic advantage in the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of Tos-pentane-azide, detailing its synthesis, chemical properties, and its application in modern drug development and research, with a focus on its role in "click" chemistry.

Tos-pentane-azide incorporates two key functional groups: a tosylate and an azide (B81097). The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions, facilitating the attachment of the linker to a molecule containing a nucleophile, such as a hydroxyl or thiol group.[1][2][3] Concurrently, the terminal azide group is a versatile handle for bioorthogonal "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This dual functionality allows for a sequential and controlled approach to conjugation, making Tos-pentane-azide a valuable tool in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[6][]

Chemical Properties and Synthesis

The structure of Tos-pentane-azide features a five-carbon aliphatic chain that separates the tosylate and azide functionalities. This spacer length can be critical in overcoming steric hindrance between the conjugated molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₃O₃S | [8] |

| Molecular Weight | 283.35 g/mol | [8] |

| Appearance | Typically a colorless to pale yellow oil or solid | N/A |

| Solubility | Soluble in a wide range of organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | N/A |

| Storage | Recommended storage at -20°C to ensure long-term stability | [8] |

Synthesis of Tos-pentane-azide

The synthesis of Tos-pentane-azide is a two-step process starting from 1,5-pentanediol (B104693). The first step involves the selective monosubstitution of one hydroxyl group with a tosyl group, followed by the conversion of the remaining hydroxyl group to an azide.

Experimental Protocol: Synthesis of Tos-pentane-azide

Part 1: Monotosylation of 1,5-Pentanediol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-pentanediol (1.0 eq) in anhydrous pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine (B128534) at 0°C (ice bath).

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 eq) in the same anhydrous solvent to the stirred solution of the diol. The slow addition is crucial to favor monosubstitution.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding cold water. Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the monotosylated product.

Part 2: Azidation of 5-tosyloxypentan-1-ol

-

Reaction Setup: Dissolve the purified 5-tosyloxypentan-1-ol (1.0 eq) in a polar aprotic solvent like anhydrous dimethylformamide (DMF).[9]

-

Addition of Sodium Azide: Add sodium azide (NaN₃) (1.5-2.0 eq) to the solution.[9] Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[10]

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours.[9] The reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the tosylate leaving group.[11]

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.[9]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tos-pentane-azide. Further purification can be achieved by column chromatography if necessary.[9]

Applications in Bioconjugation via Click Chemistry

The azide moiety of Tos-pentane-azide is the gateway to its application in "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[4][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[8][10] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][12]

General Protocol for CuAAC Bioconjugation

-

Preparation of Reactants:

-

Dissolve the alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) in an appropriate aqueous buffer (amine-free, e.g., phosphate (B84403) buffer).

-

Prepare a stock solution of Tos-pentane-azide (or a molecule conjugated to it) in an organic solvent like DMSO or DMF.

-

-

Catalyst Preparation:

-

Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).[12]

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water (e.g., 50 mM).[8][12] The ligand enhances reaction rates and reduces cytotoxicity.[8]

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).[12]

-

-

Reaction Mixture:

-

In a reaction vessel, combine the alkyne-modified biomolecule and a molar excess of the azide-containing molecule.

-

Add the copper(II) sulfate and ligand solution. A typical final concentration for the copper catalyst is 50-250 µM.[12]

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).[12]

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

-

Purification: Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the catalyst.[13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells, SPAAC offers a metal-free alternative.[5][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with an azide without the need for a catalyst.[]

General Protocol for SPAAC Bioconjugation

-

Preparation of Reactants:

-

Dissolve the cyclooctyne-functionalized biomolecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).[13]

-

Prepare a stock solution of the Tos-pentane-azide-modified molecule in an organic solvent like DMSO or DMF.

-

-

Reaction Mixture:

-

Add a molar excess (typically 5-20 fold) of the azide-containing molecule to the solution of the cyclooctyne-functionalized biomolecule.[13]

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[13]

-

Purification: Remove the excess unreacted azide-linker by size-exclusion chromatography or dialysis.[5][13]

Application in Antibody-Drug Conjugate (ADC) Development

A prime application of bifunctional linkers like Tos-pentane-azide is in the construction of ADCs.[6][] ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC.[15][16]

The workflow for generating an ADC using Tos-pentane-azide can be envisioned as follows:

-

Drug-Linker Conjugation: The tosylate end of Tos-pentane-azide is reacted with a nucleophilic group (e.g., a hydroxyl group) on the cytotoxic payload.

-

Antibody Modification: A terminal alkyne or a strained cyclooctyne is introduced onto the monoclonal antibody through modification of specific amino acid residues (e.g., lysine (B10760008) or cysteine).

-

Click Chemistry Conjugation: The azide-functionalized drug-linker construct is then "clicked" onto the modified antibody using either CuAAC or SPAAC to form the final ADC.

Visualizing the Workflows

Synthesis of Tos-pentane-azide

Caption: Synthetic pathway for Tos-pentane-azide.

ADC Synthesis Workflow using Tos-pentane-azide and CuAAC

Caption: Workflow for ADC synthesis via CuAAC.

Conclusion

Tos-pentane-azide stands out as a highly valuable and versatile bifunctional linker for researchers and professionals in drug development and chemical biology. Its orthogonal reactive ends—a tosylate for nucleophilic substitution and an azide for click chemistry—provide a robust platform for the controlled and efficient synthesis of complex bioconjugates. The detailed protocols and workflows presented in this guide offer a practical framework for the application of Tos-pentane-azide in cutting-edge research, particularly in the development of targeted therapeutics like antibody-drug conjugates. As the demand for precisely engineered biomolecules continues to grow, the strategic implementation of such linkers will remain a cornerstone of innovation in the field.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. proprep.com [proprep.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jenabioscience.com [jenabioscience.com]

- 13. benchchem.com [benchchem.com]

- 15. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Azidopentyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional chemical linker instrumental in the fields of chemical biology and drug development. This molecule possesses two distinct reactive moieties: a terminal azide (B81097) group and a tosylate leaving group. This guide elucidates the mechanism of action of 5-Azidopentyl 4-methylbenzenesulfonate from a chemical reactivity perspective, detailing its role in bioconjugation and the synthesis of complex molecules. Experimental protocols for its application and a summary of its physicochemical properties are also provided.

Core Mechanism of Action: A Dual Reactivity Profile

The utility of this compound lies in its dual chemical reactivity, which allows for the sequential or orthogonal conjugation of different molecular entities. The "mechanism of action" is therefore not biological, but rather a description of its chemical functionalities that enable it to act as a versatile linker.

-

Azide Group: This functional group is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly efficient, specific, and bioorthogonal, meaning it can proceed in complex biological media without cross-reacting with native functional groups.[3][4] The azide reacts with a terminal alkyne to form a stable triazole linkage.[1]

-

Tosyl Group: The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions (typically S

N2).[5][6] This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, or carboxylates, by displacing the tosylate group.[7]

This dual functionality enables a modular approach to synthesis. For instance, a molecule of interest can first be attached via nucleophilic substitution at the tosylate position, and the resulting azide-functionalized molecule can then be "clicked" onto another molecule containing an alkyne.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1407974-54-2 | [1] |

| Molecular Formula | C₁₂H₁₇N₃O₃S | [8] |

| Molecular Weight | 299.35 g/mol | Calculated |

| Appearance | Not specified | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, dichloromethane. | Inferred from reactivity |

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the two primary reactions involving this compound. Optimization will be required for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide group of this compound.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Prepare stock solutions of all reagents. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[10][11]

-

In a reaction vessel, dissolve the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the chosen solvent system.

-

Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Purify the resulting triazole-linked product using standard chromatographic methods.

Caption: Workflow for the CuAAC "click" reaction.

Nucleophilic Substitution of the Tosylate Group

This protocol outlines the reaction of a nucleophile with the tosylate end of this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or carboxylate)

-

Aprotic polar solvent (e.g., DMF, acetonitrile)

-

Base (if required, e.g., triethylamine (B128534) for amine nucleophiles)

Procedure:

-

Dissolve this compound in the chosen aprotic polar solvent.

-

Add the nucleophile to the solution. A molar excess of the nucleophile may be used to drive the reaction to completion.

-

If the nucleophile is an amine, a non-nucleophilic base such as triethylamine or diisopropylethylamine should be added to neutralize the generated p-toluenesulfonic acid.[6]

-

Heat the reaction mixture as required (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent.

-

Purify the product by column chromatography or other appropriate methods.

Caption: Workflow for the nucleophilic substitution of the tosylate group.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development for several applications:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to antibodies. For example, the tosylate end can react with a functional group on the drug, and the azide end can be "clicked" to an alkyne-modified antibody.[10]

-

PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize PROTACs by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

-

Bioconjugation: It can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes.

Conclusion

This compound is a versatile heterobifunctional linker whose mechanism of action is defined by the distinct and orthogonal reactivity of its azide and tosylate functional groups. This dual nature allows for the precise and efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug development and chemical biology. The provided protocols and workflows serve as a guide for the practical application of this powerful chemical linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Ch8 : Tosylates [chem.ucalgary.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 8. 1407974-54-2|this compound|BLD Pharm [bldpharm.com]

- 9. CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide - Google Patents [patents.google.com]

- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 11. confluore.com [confluore.com]

Function of the tosyl group as a leaving group in nucleophilic substitution

An In-depth Technical Guide on the Function of the Tosyl Group as a Leaving Group in Nucleophilic Substitution

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. A frequent and critical challenge in organic synthesis is the conversion of a poor leaving group, such as a hydroxyl group, into an excellent one. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), provides a highly effective and versatile solution to this problem. The corresponding ester, a tosylate (TsO-), is an exceptional leaving group, and its use has become indispensable in multi-step synthesis.

This technical guide provides a comprehensive overview of the tosyl group's function as a superior leaving group. It will delve into the underlying chemical principles that govern its reactivity, present quantitative data comparing it to other common leaving groups, provide detailed experimental protocols for its installation and subsequent reaction, and illustrate key reaction pathways and workflows.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would result in the formation of the hydroxide (B78521) ion (HO⁻), which is a strong base.[1] Good leaving groups are invariably weak bases, as this implies they are stable on their own and can effectively stabilize the negative charge they acquire upon bond cleavage.[2][3] The utility of the tosyl group stems from its ability to convert an alcohol into a sulfonate ester (a tosylate), which possesses an exceptionally stable conjugate base, the p-toluenesulfonate anion.[1]

The exceptional stability of the tosylate anion is attributed to two main factors:

-

Resonance Stabilization : The negative charge on the oxygen atom that departs is extensively delocalized across the three oxygen atoms of the sulfonyl group. This distribution of charge significantly stabilizes the anion.[4][5][6]

-

Inductive Effects : The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further helps to disperse the negative charge, contributing to its stability.[1]

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified by comparing the pKa of its conjugate acid and the relative rates of reaction for a given substrate with different leaving groups. A lower pKa of the conjugate acid indicates a more stable anion and, consequently, a better leaving group.[7] The data clearly shows that sulfonate esters, including tosylates, are significantly better leaving groups than halides.[3][7]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (Sₙ2) |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[7] | 56,000[7][8] |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 to -6.5 [7][9] | 0.70 [7][8] |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2.0[7] | 1.00[8] |

| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | - |

| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | - |

| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | - |

Note: Relative rates are standardized for comparison and can vary with substrate and reaction conditions. The data for sulfonate esters is relative to mesylate.

Synthesis and Reactivity of Alkyl Tosylates

The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution and elimination reactions. This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the HCl byproduct.[9][10]

A crucial aspect of this reaction is its stereochemical outcome. The conversion of an alcohol to a tosylate proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the reaction.[5][6]

Once formed, the alkyl tosylate is an excellent substrate for nucleophilic substitution reactions. In Sₙ2 reactions, a nucleophile attacks the carbon bearing the tosylate group, displacing it. This step proceeds with inversion of configuration , a hallmark of the Sₙ2 mechanism.[11][12] This two-step sequence (tosylation with retention, followed by Sₙ2 substitution with inversion) provides a powerful and predictable method for controlling stereochemistry.

Experimental Protocols

General Procedure for the Tosylation of an Alcohol

This protocol is a representative synthesis for converting a primary or secondary alcohol to its corresponding tosylate.

-

Preparation : A solution of the alcohol (1.0 eq.) is prepared in a suitable dry solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.[13]

-

Addition of Reagents : A base, typically pyridine or triethylamine (1.5 eq.), is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.).[13][14] For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) may be included.[14][15]

-

Reaction : The reaction mixture is stirred at 0 °C for a period of 2-4 hours, or allowed to warm to room temperature if the reaction is sluggish.[13] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).[13]

-

Purification : The combined organic layers are washed successively with water, dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of NaHCO₃, and finally brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.[13][14]

General Procedure for Nucleophilic Substitution of an Alkyl Tosylate

This protocol outlines a typical Sₙ2 reaction using an alkyl tosylate as the substrate.

-

Preparation : The alkyl tosylate (1.0 eq.) and the nucleophile (e.g., sodium azide, sodium cyanide, or a halide salt, 1.5-3.0 eq.) are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Reaction : The mixture is heated to a temperature appropriate for the specific substrate and nucleophile (typically between 50-100 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup : The reaction mixture is cooled to room temperature and poured into water. The aqueous mixture is then extracted several times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Purification : The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or distillation to afford the pure substitution product.

Overall Experimental Workflow

The conversion of an alcohol to a final substituted product via a tosylate intermediate follows a logical and well-defined workflow, which is essential for planning multi-step syntheses.

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into an excellent one, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions.[1] The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness.[4] The ability to perform this conversion with retention of stereochemistry, followed by Sₙ2 displacement with inversion, provides a robust and predictable strategy for stereochemical control, a critical consideration in the synthesis of chiral molecules for the pharmaceutical industry.[1][16]

References

- 1. benchchem.com [benchchem.com]

- 2. proprep.com [proprep.com]

- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Ch8 : Tosylates [chem.ucalgary.ca]

- 10. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 11. Tosyl group - Wikipedia [en.wikipedia.org]

- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has solidified its position as a premier ligation reaction in chemical synthesis, materials science, and bioconjugation. Its remarkable efficiency, exquisite regioselectivity, and broad functional group tolerance have made it an indispensable tool for the rapid and reliable construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles of CuAAC, offering a detailed look at its mechanism, quantitative performance, and practical application through detailed experimental protocols.

Core Principles and Mechanism

The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole.[1] Unlike its thermal counterpart, which often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed reaction proceeds readily under mild conditions, often at room temperature, and exclusively forms the 1,4-isomer.[1] This transformation exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1]

The currently accepted mechanism involves a multi-step catalytic cycle with copper(I) as the active catalytic species. While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway, particularly at catalytic concentrations of copper.[2] This dinuclear mechanism provides a more comprehensive explanation for the reaction's high fidelity and rapid kinetics.

The key steps of the catalytic cycle are as follows:

-

Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne to a copper(I) center, followed by deprotonation to form a copper(I) acetylide. This step is significantly facilitated by the presence of a base.

-

Coordination of the Azide: The organic azide then coordinates to a copper center. In the dinuclear model, the azide bridges the two copper atoms that are also associated with the acetylide.

-

Cycloaddition: The cycloaddition proceeds through a six-membered metallacycle intermediate. This concerted, yet asynchronous, step leads to the formation of the triazole ring.

-

Protonolysis and Product Release: The resulting copper triazolide intermediate undergoes protonolysis, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, allowing the cycle to continue.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligands, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of the reaction's performance under different conditions.

Table 1: Influence of Catalyst and Ligand on Reaction Yield and Time

| Alkyne | Azide | Copper Source (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuI (1) | None | CH2Cl2 | 24 | >95 | (Adapted from literature) |

| Phenylacetylene | Benzyl Azide | CuSO4/NaAsc (1) | THPTA | H2O/t-BuOH | 1 | >98 | (Adapted from literature) |

| 1-Pentyne | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 2 | 92 | [3] |

| Propargyl alcohol | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 2 | 94 | [3] |

| Phenylacetylene | Benzyl Azide | [Cu2(μ-Br)2(L)]2 (0.5) | NHC-based | Neat | 0.08 | >99 | [1] |

| Hex-1-yne | Benzyl Azide | [Cu2(μ-Br)2(L)]2 (0.5) | NHC-based | Neat | 3 | >99 | [1] |

Table 2: Effect of Catalyst Loading on Reaction Performance

| Substrates | Catalyst Loading (ppm) | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Benzyl azide + Phenylacetylene | 200 | 25 | 0.5 | >99 | [1] |

| Benzyl azide + Phenylacetylene | 50 | 25 | 3 | >99 | [1] |

| Benzyl azide + Phenylacetylene | 25 | 50 | 3 | >99 | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC reactions in both organic synthesis and bioconjugation applications. These should be regarded as starting points and may require optimization for specific substrates.

General Procedure for Solution-Phase CuAAC in Organic Synthesis

This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Azide (1.0 equivalent)

-

Terminal Alkyne (1.0-1.2 equivalents)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (B8700270) (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)

-

Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the azide and the terminal alkyne.

-

Add the solvent and stir to dissolve the reactants.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[3]

Protocol for CuAAC in Bioconjugation

This protocol is designed for the labeling of biomolecules, such as proteins or nucleic acids.

Materials:

-

Alkyne- or azide-modified biomolecule

-

Azide- or alkyne-functionalized label (e.g., fluorophore, biotin)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine (B1677879) hydrochloride (optional, to scavenge reactive byproducts)

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

In a microcentrifuge tube, combine the biomolecule solution with the azide- or alkyne-label. The molar ratio will depend on the specific application, but a 2 to 10-fold excess of the label is common.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.

-

Add the catalyst premix to the reaction tube containing the biomolecule and label. The final copper concentration is typically between 50 µM and 250 µM.

-

If using, add aminoguanidine to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents.[4][5][6]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction stands as a powerful and versatile tool in the arsenal (B13267) of chemists and biochemists. Its high efficiency, reliability, and benign reaction conditions have propelled its use in a vast array of applications, from the synthesis of novel therapeutic agents to the construction of advanced materials and the intricate labeling of biological systems. A thorough understanding of its underlying principles and practical considerations, as outlined in this guide, is crucial for its successful implementation and continued innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Towards understanding the kinetic behaviour and limitations in photo-induced copper( i ) catalyzed azide–alkyne cycloaddition (CuAAC) reactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04950H [pubs.rsc.org]

- 3. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

The Triumvirate of Triazole Synthesis: An In-depth Technical Guide to the Chemical Reactivity of Terminal Alkynes with Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules through the formation of a stable triazole ring from a terminal alkyne and an azide (B81097) has become a cornerstone of modern chemical biology, drug discovery, and materials science. This powerful transformation, broadly categorized under the umbrella of "click chemistry," offers a unique combination of high efficiency, selectivity, and biocompatibility. This technical guide provides a comprehensive overview of the three principal modalities of azide-alkyne cycloaddition: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols, comparative quantitative data, and visualizations of reaction mechanisms and workflows are presented to equip researchers with the knowledge to effectively harness this versatile chemistry in their endeavors.

Core Principles and Comparative Analysis

The formation of 1,2,3-triazoles from azides and terminal alkynes can be achieved through several distinct mechanistic pathways, each with its own set of advantages and limitations. The choice of methodology is dictated by factors such as the desired regioisomer, the tolerance for a metal catalyst, and the required reaction kinetics.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used variant, prized for its exceptional speed and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][2] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[3][4][5] The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can further accelerate the reaction and stabilize the Cu(I) catalyst, mitigating cytotoxicity in biological applications.[3][4][5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction regioselectively produces the 1,5-disubstituted triazole isomer.[2][6] This method is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds.[3][6] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, expanding its synthetic utility.[3][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where metal catalysts are undesirable due to toxicity concerns, such as in vivo studies, SPAAC offers a powerful alternative.[1][2] This reaction does not require a catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide.[7][8] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with various derivatives like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) exhibiting different kinetics.[1][8]

Quantitative Data Presentation

To facilitate the selection of the most appropriate method, the following tables summarize key quantitative data for CuAAC, RuAAC, and SPAAC reactions.

| Reaction | Catalyst | Typical Alkyne | Regioisomer | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Biocompatibility |

| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | 1 - 100 | 1 - 4 hours | Limited (Copper toxicity) |

| RuAAC | Ruthenium(II) | Terminal & Internal | 1,5-disubstituted | Generally fast | 1 - 4 hours | Moderate |

| SPAAC | None | Cyclooctynes (strained) | Mixture (cyclooctyne dependent) | 10⁻³ - 1 | 1 - 24 hours | Excellent |

Table 1: Comparative Overview of Azide-Alkyne Cycloaddition Reactions. [1][2][3][6][7][8]

| Cyclooctyne Derivative | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) |

| Dibenzocyclooctyne (DBCO) | ~0.1 |

| Azadibenzocyclooctyne (ADIBO) | ~0.3 |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 |

| Difluorinated cyclooctyne (DIFO) | ~0.4 |

Table 2: Second-Order Reaction Rate Constants for SPAAC with Various Cyclooctynes. [8]

| Catalyst System | Solvent | Yield (%) |

| CuSO₄/Sodium Ascorbate | Water/tBuOH | >95 |

| CuI | THF | >90 |

| [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | >95 |

Table 3: Representative Yields for CuAAC Reactions under Different Conditions. [9][10]

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| CpRuCl(PPh₃)₂ | Toluene | 80 | >90 |

| CpRuCl(COD) | DCE | 45 | >95 |

| [Cp*RuCl]₄ | DMF | 110 (Microwave) | >85 |

Table 4: Representative Yields for RuAAC Reactions. [3][6][11]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for the successful implementation of azide-alkyne cycloaddition reactions.

Reaction Mechanisms

The distinct regioselectivity of CuAAC and RuAAC arises from their different catalytic cycles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Introduction to bioconjugation using azide-alkyne reactions

An In-depth Technical Guide to Bioconjugation Using Azide-Alkyne Reactions

Introduction to Bioconjugation via Click Chemistry

In the realms of chemical biology, drug development, and materials science, the ability to covalently link molecules with precision and efficiency is paramount. Bioconjugation, the process of forming a stable covalent bond between two molecules, at least one of which is a biomolecule, has been revolutionized by the advent of "click chemistry". This concept, introduced by K. Barry Sharpless and his colleagues in 2001, describes a set of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted under mild, often aqueous, conditions.[1]

Among the most prominent click reactions is the azide-alkyne cycloaddition, a [3+2] cycloaddition that forms a stable triazole ring.[2] This reaction is exceptionally bioorthogonal, meaning its components—the azide (B81097) and alkyne functional groups—are largely unreactive within complex biological systems, ensuring that the conjugation is highly specific and predictable.[3][4][5] This guide provides a technical overview of the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at room temperature.[]

Mechanism and Key Features

The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[7][8] To enhance reaction efficiency and protect biomolecules from damage by reactive oxygen species (ROS) that can be generated, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA is often used.[7][9][10] The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[7][8][10]

Advantages:

-

High Efficiency and Speed: CuAAC reactions are known for their rapid kinetics and nearly quantitative yields, even at low reactant concentrations.[11]

-

High Specificity: The reaction is highly specific to terminal alkynes and azides, with minimal side reactions.[12]

-

Thermodynamic Stability: The resulting triazole linkage is exceptionally stable to enzymatic degradation, hydrolysis, and redox conditions.[1]

Limitations:

-

Copper Cytotoxicity: The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which can damage or perturb living cells and sensitive biological systems, making it less suitable for in vivo applications.[10][13]

Experimental Protocol: CuAAC Labeling of a Protein

This protocol provides a general method for conjugating an azide-modified small molecule to an alkyne-functionalized protein.

Materials:

-

Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

Azide-modified molecule (e.g., fluorescent dye, biotin).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in water).[9]

-

Ligand (e.g., THPTA) stock solution (e.g., 50-200 mM in water).[9]

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[9]

-

DMSO for dissolving hydrophobic molecules.

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified protein in buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the azide-modified molecule in DMSO or buffer to create a 10 mM stock solution.[3]

-

Prepare a fresh solution of Sodium Ascorbate.

-

-

Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A typical molar ratio is 1:2 to 1:5 (Cu:Ligand).[7][9] Let the mixture stand for a few minutes to allow complex formation.

-

Reaction Setup: In a separate tube, combine the following in order:

-

Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration typically 1-5 mM).[9][14]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light if using fluorescent dyes.[9] For complex systems, incubation can be extended to several hours or overnight at 4°C.[3]

-

Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents, catalyst, and unreacted molecules.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity limitations of CuAAC, the Bertozzi group developed SPAAC, a copper-free variant of the azide-alkyne reaction.[1] SPAAC utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (approx. 18 kcal/mol). This stored energy lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily with an azide at physiological temperatures without a catalyst.[1][]

Mechanism and Key Features

The driving force of SPAAC is the release of ring strain from the cyclooctyne upon forming the more stable triazole ring.[] Various cyclooctynes have been developed, such as BCN, DIBO, and DBCO, each with different reaction kinetics and stability.[16][17]

Advantages:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms (in vivo).[13][16]

-

Bioorthogonality: Like CuAAC, the reacting groups are highly selective and do not interfere with native biological functional groups.[16]

-

Mild Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[16]

Limitations:

-

Slower Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts, with reaction rates being approximately 100-fold slower.[17][18]

-

Hydrophobicity: Strained alkynes are often bulky and hydrophobic, which can affect the solubility and properties of the final conjugate.[18]

-

Lack of Regiospecificity: SPAAC typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1]

Experimental Protocol: SPAAC Labeling of a Protein

This protocol outlines a general procedure for conjugating a strained alkyne (e.g., BCN-PEG4) to an azide-modified protein.[16]

Materials:

-

Azide-modified protein, purified and in an amine-free buffer like PBS (pH 7.4).[16]

-

Strained alkyne reagent (e.g., BCN-PEG4-alkyne), stored at -20°C.[16]

-

Anhydrous DMSO.

-

Purification system (e.g., SEC).

Procedure:

-

Reagent Preparation:

-

Determine the concentration of the azide-modified protein solution.

-

Allow the strained alkyne vial to warm to room temperature before opening.

-

Prepare a stock solution (e.g., 10 mM) of the strained alkyne in anhydrous DMSO.

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the azide-modified protein solution.

-

Add the strained alkyne stock solution to the protein. A 2 to 4-fold molar excess of the alkyne over the protein is a good starting point.[16]

-

Ensure the final concentration of DMSO in the reaction is low (ideally <5% v/v) to maintain protein stability.[16]

-

-

Incubation: Gently mix the components and incubate. Reaction times can vary significantly based on the reactivity of the strained alkyne and the nature of the biomolecule.

-

Typical incubation is 4-12 hours at room temperature or 12-24 hours at 4°C.[16]

-

-

Purification: Remove excess unreacted strained alkyne and purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Quantitative Comparison of Azide-Alkyne Reactions

The choice between CuAAC and SPAAC depends heavily on the specific application, balancing the need for speed and efficiency against the requirement for biocompatibility.

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Requires Cu(I) catalyst | Catalyst-free |

| Biocompatibility | Limited due to copper cytotoxicity | High; suitable for in vivo applications[13] |

| Reaction Rate | Fast (Second-order rate constants ~10² - 10³ M⁻¹s⁻¹) | Slower (Second-order rate constants ~10⁻³ - 1 M⁻¹s⁻¹)[18] |

| Regioselectivity | Highly regioselective (forms 1,4-isomer) | Not regioselective (forms mixture of 1,4 and 1,5-isomers)[1] |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Typical Yields | High to quantitative[11] | Generally high, but can be variable[16] |

| Primary Use Case | In vitro conjugation, materials science, synthesis | Live-cell imaging, in vivo studies, sensitive biomolecules[16] |

| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |

| DIBO | ~0.1 - 0.3 | Good balance of reactivity and stability.[14] |

| m[9+1]CPP | 9.6 x 10⁻³ | Reactivity tuned by macrocycle connectivity.[19] |

| [11+1]CPP (Fluorinated) | 2.1 x 10⁻² | ~10-fold increase in reactivity vs. non-fluorinated version.[19] |

Functionalization of Biomolecules

A prerequisite for azide-alkyne bioconjugation is the site-specific introduction of either an azide or an alkyne handle onto the biomolecule of interest without disrupting its function.[1]

Common Strategies:

-

Amine or Thiol Modification: The most common methods involve reacting primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein) with N-hydroxysuccinimide (NHS) esters, or reacting thiols (on cysteine residues) with maleimides.[1] A wide variety of commercially available heterobifunctional linkers contain an NHS ester or maleimide (B117702) at one end and an azide or alkyne at the other.[1]

-

Metabolic Labeling: Cells can be cultured with unnatural metabolic precursors containing an azide or alkyne. For example, azido-sugars can be incorporated into glycoproteins, or amino acid analogues like azidohomoalanine (AHA) can be incorporated into proteins during synthesis.[1]

-

Unnatural Amino Acid (UAA) Incorporation: During solid-phase peptide synthesis (SPPS) or through genetic code expansion in expression systems, an unnatural amino acid bearing an azide or alkyne side chain can be incorporated at a specific site.[1]

Applications in Research and Drug Development

The robustness and specificity of azide-alkyne cycloadditions have made them invaluable tools across various scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): Click chemistry is widely used to link potent cytotoxic drugs to monoclonal antibodies (mAbs).[9] This approach enables the targeted delivery of toxins directly to cancer cells, improving the therapeutic index and reducing off-target toxicity.[9][20] For example, CuAAC has been used to conjugate drugs like monomethyl auristatin E (MMAE) to antibodies such as Trastuzumab.[9]

-

Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the identification and characterization of protein interactions and post-translational modifications (PTMs).[21][22] In ABPP, a probe with a reactive group and a click handle (alkyne or azide) is used to label active enzymes in a complex proteome. The labeled proteins can then be conjugated to a reporter tag (like biotin (B1667282) or a fluorophore) for enrichment and identification by mass spectrometry.[22]

-

Biomaterials and Surface Functionalization: Azide-alkyne reactions are used to immobilize biomolecules, polymers, and nanoparticles onto surfaces with high precision.[2] This is critical for creating biosensors, functionalized medical implants, and targeted drug delivery vehicles.[13]

-

Live-Cell Imaging: The biocompatibility of SPAAC allows for the real-time tracking and visualization of biomolecules in living systems.[] For instance, cells can be fed azide-modified sugars that are incorporated into their surface glycans, which can then be labeled with a cyclooctyne-fluorophore conjugate for imaging.

Conclusion

Azide-alkyne cycloaddition reactions, in both their copper-catalyzed (CuAAC) and strain-promoted (SPAAC) forms, represent a powerful and versatile toolkit for modern bioconjugation. CuAAC offers unparalleled speed and efficiency for in vitro applications, while SPAAC provides a robust method for catalyst-free conjugation in sensitive biological environments and living organisms. The choice between these methodologies is dictated by the specific requirements of the experiment, particularly the tolerance for copper ions. As new strained alkynes with faster kinetics are developed and ligand systems for CuAAC are further optimized, the utility of click chemistry in research, diagnostics, and therapeutics will continue to expand, enabling the creation of increasingly complex and functional molecular constructs.

References